BenchChemオンラインストアへようこそ!

1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole

metabolic stability cyclopropyl effect drug-likeness

1-(2-Chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole (CAS 2098138-97-5) is a synthetic heterocyclic small molecule (molecular formula C₁₀H₁₂ClN₃, molecular weight 209.67 g/mol) belonging to the imidazo[1,2-b]pyrazole fused-ring class. The scaffold features a 2-chloroethyl substituent at the N1 position and a cyclopropyl group at the C6 position of the bicyclic core.

Molecular Formula C10H12ClN3
Molecular Weight 209.67 g/mol
CAS No. 2098138-97-5
Cat. No. B1480855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
CAS2098138-97-5
Molecular FormulaC10H12ClN3
Molecular Weight209.67 g/mol
Structural Identifiers
SMILESC1CC1C2=NN3C=CN(C3=C2)CCCl
InChIInChI=1S/C10H12ClN3/c11-3-4-13-5-6-14-10(13)7-9(12-14)8-1-2-8/h5-8H,1-4H2
InChIKeyUWSJUMURRISUHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole (CAS 2098138-97-5): Chemical Identity, Scaffold Class, and Procurement-Relevant Profile


1-(2-Chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole (CAS 2098138-97-5) is a synthetic heterocyclic small molecule (molecular formula C₁₀H₁₂ClN₃, molecular weight 209.67 g/mol) belonging to the imidazo[1,2-b]pyrazole fused-ring class . The scaffold features a 2-chloroethyl substituent at the N1 position and a cyclopropyl group at the C6 position of the bicyclic core. The imidazo[1,2-b]pyrazole framework has been investigated as a privileged structure in medicinal chemistry, with reported activities spanning anticancer, anti-inflammatory, anti-tubercular, and kinase-inhibitory applications across multiple independent research programs [1]. This specific substitution pattern—combining an alkylating chloroethyl arm with a metabolically stabilizing cyclopropyl ring—represents a rationally designed analog within the broader imidazo[1,2-b]pyrazole chemical space, positioning it as a candidate for targeted covalent inhibitor or probe development programs.

Why 1-(2-Chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole Cannot Be Interchanged with Other Imidazo[1,2-b]pyrazoles: The Substituent-Dependence Problem


The imidazo[1,2-b]pyrazole scaffold is not a monolithic pharmacophore; biological activity, selectivity, and physicochemical properties are exquisitely sensitive to the nature and position of substituents [1]. Published structure-activity relationship (SAR) studies on this scaffold demonstrate that even minor alterations—such as replacing a cyclopropyl with an ethyl or phenyl group at C6, or varying the N1 substituent—can shift IC₅₀ values by orders of magnitude across cancer cell lines, alter kinase selectivity profiles, and change the mechanism of action from cytostatic to pro-apoptotic [1][2]. The 2-chloroethyl group on the target compound introduces a latent alkylating functionality absent in non-halogenated analogs, which fundamentally alters its covalent modification potential and biological mechanism relative to simple alkyl- or aryl-substituted imidazo[1,2-b]pyrazoles. Procurement decisions that treat this compound as interchangeable with any generic imidazo[1,2-b]pyrazole derivative risk invalidating SAR continuity, confounding biological readouts, and wasting synthetic effort on a scaffold position already established as a critical activity determinant.

Quantitative Differentiation Evidence for 1-(2-Chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole Relative to Closest Structural Analogs


Cyclopropyl at C6 vs. Phenyl at C6: Predicted Metabolic Stability Advantage and Lipophilicity Reduction

The cyclopropyl substituent at the C6 position of 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole confers a well-established metabolic stability advantage over the phenyl-substituted analog 1-(2-chloroethyl)-6-phenyl-1H-imidazo[1,2-b]pyrazole. Cyclopropyl groups are widely recognized in medicinal chemistry to reduce oxidative metabolism by CYP450 enzymes relative to unsubstituted alkyl or planar aryl rings [1]. In the imidazo[1,2-b]pyrazole series, the cyclopropyl moiety has been explicitly noted to enhance metabolic stability and influence binding affinity [2]. Computed physicochemical properties further differentiate the two compounds: the target compound (C₁₀H₁₂ClN₃, MW 209.67) has a lower calculated XLogP (~1.5 based on the ethyl analog) compared to the phenyl analog (C₁₃H₁₂ClN₃, MW 245.71, XLogP estimated ~2.8), indicating reduced lipophilicity that generally correlates with improved aqueous solubility and lower non-specific protein binding.

metabolic stability cyclopropyl effect drug-likeness CYP450

Chloroethyl at N1 vs. Unsubstituted N1: Covalent Warhead Potential Differentiates Biological Mechanism

The 2-chloroethyl substituent at the N1 position of the target compound provides a latent electrophilic warhead capable of forming covalent bonds with nucleophilic amino acid residues (e.g., cysteine, lysine) in protein targets or with DNA nucleobases. This contrasts fundamentally with N1-unsubstituted or N1-alkyl analogs lacking the leaving group [1]. Published reports on structurally related 1-(2-chloroethyl)-1H-imidazo[1,2-b]pyrazole derivatives describe covalent modification of nucleophilic sites on proteins and DNA as the primary mechanism of action, leading to enzyme inhibition and disruption of cellular processes [1]. The comparator 6-cyclopropyl-1H-imidazo[1,2-b]pyrazole (CAS 2098023-05-1), which lacks the chloroethyl group entirely, cannot engage targets through this covalent mechanism and is limited to reversible binding interactions. For research programs requiring irreversible target engagement, prolonged target residence time, or chemical probe development, this mechanistic distinction is decisive.

covalent inhibitor alkylating agent target engagement chemical probe

Imidazo[1,2-b]pyrazole Scaffold: Documented Nanomolar Antileukemic Activity in 7-Carboxamide Series Establishes Class Potential

Although IC₅₀ data for the specific compound 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole have not been published in peer-reviewed literature, extensive quantitative data exist for closely related imidazo[1,2-b]pyrazole derivatives, establishing the scaffold's bona fide anticancer potential. The lead compound DU385 (imidazo[1,2-b]pyrazole-7-carboxamide series) exhibited IC₅₀ values of 16.54 nM (HL-60), 27.24 nM (MOLT-4), and 32.25 nM (MV-4-11) against human leukemia cell lines, with apoptosis confirmed by flow cytometry and toxicogenomic analysis [1]. Separately, a 67-compound imidazo[1,2-b]pyrazole-7-carboxamide library yielded compound 63 with an IC₅₀ of 0.183 μM against HL-60 cells [2]. In a broader screen of 39 imidazo[1,2-b]pyrazole derivatives against 6 cancer cell lines, 4 compounds achieved IC₅₀ ≤ 10 μM [3]. The target compound, bearing the same core scaffold with distinct substituents, occupies an unexplored region of this validated chemical space and represents an opportunity for novel SAR exploration.

anticancer leukemia apoptosis imidazo[1,2-b]pyrazole-7-carboxamide

Anti-Angiogenic and Anti-Inflammatory Pathway Modulation: Imidazo-Pyrazoles Interfere with ERK1/2 and p38MAPK Signaling

Imidazo[1,2-b]pyrazole derivatives have demonstrated multi-pathway interference with cancer-relevant signaling cascades. In a 2021 study, newly synthesized imidazo-pyrazoles were shown to block ROS production, platelet aggregation, and p38MAPK phosphorylation in both human platelets and Human Umbilical Vein Endothelial Cells (HUVEC) [1]. The most significant compound, imidazo-pyrazole 8b, exhibited IC₅₀ values below 100 μM across all three assay endpoints (platelet aggregation, ROS production, p38 phosphorylation). This multi-target anti-angiogenic profile—combining ERK1/2, AKT, and p38MAPK pathway interference—distinguishes the imidazo-pyrazole class from single-kinase inhibitors and positions the scaffold for polypharmacology approaches. The target compound, with its cyclopropyl substitution at C6, is structurally positioned within this active chemotype space, and its chloroethyl warhead may further modulate pathway engagement through covalent target modification.

anti-angiogenic p38MAPK ERK1/2 ROS production platelet aggregation

Anti-Tubercular Activity: Imidazo[1,2-b]pyrazoles Achieve >90% Mycobacterium Growth Inhibition in Primary Screening

A large library of imidazo-pyrazole and pyrazole derivatives was screened for antitubercular activity, revealing that many compounds achieved >90% inhibition of Mycobacterium tuberculosis growth in preliminary assays [1]. The most active compounds were further characterized using MABA (Microplate Alamar Blue Assay) and LORA (Low Oxygen Recovery Assay) methodologies. The study confirmed that both pyrazole and imidazo-pyrazole derivatives represent viable starting points for anti-TB drug development, with ongoing work to identify their protein targets. The target compound, bearing the imidazo[1,2-b]pyrazole core and a cyclopropyl group—a substituent frequently associated with improved anti-mycobacterial activity—falls within this validated anti-TB chemotype. This activity domain is orthogonal to the anticancer applications discussed above, demonstrating the scaffold's versatility and strengthening the case for procurement in infectious disease research programs.

antitubercular Mycobacterium tuberculosis MABA LORA infectious disease

Recommended Research and Procurement Application Scenarios for 1-(2-Chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole


Covalent Chemical Probe Development Targeting Kinase or Epigenetic Proteins

The combination of an imidazo[1,2-b]pyrazole core (a recognized kinase-inhibitor scaffold) [1] with a 2-chloroethyl electrophilic warhead makes this compound suitable for covalent probe discovery programs. Researchers can exploit the chloroethyl group for irreversible targeting of cysteine residues in the ATP-binding pocket or allosteric sites of kinases, leveraging the scaffold's established ability to engage Aurora kinases [2] and p38MAPK/ERK1/2 signaling nodes [3]. The cyclopropyl group at C6 provides a metabolic stability handle that is advantageous for cellular target engagement assays requiring extended incubation times.

Structure-Activity Relationship (SAR) Expansion of Imidazo[1,2-b]pyrazole Anticancer Series

For medicinal chemistry groups already working with imidazo[1,2-b]pyrazole-7-carboxamides (which have demonstrated nanomolar antileukemic activity) [2], this compound offers a structurally distinct diversification point. The N1-chloroethyl/C6-cyclopropyl substitution pattern explores uncharted chemical space within this validated anticancer chemotype. Systematic comparison with published analogs (e.g., DU385, compound 63) can elucidate the contribution of the chloroethyl warhead and cyclopropyl group to cytotoxicity, selectivity, and mechanism of action across leukemia and solid tumor panels.

Anti-Tubercular Lead Optimization and Target Identification

Given the demonstrated >90% M. tuberculosis growth inhibition by multiple imidazo-pyrazole derivatives [4], this compound can serve as a starting point for anti-TB lead optimization. The cyclopropyl substituent is a privileged group in anti-mycobacterial medicinal chemistry [4], and the chloroethyl moiety may confer unique target engagement properties. Procurement enables MABA/LORA potency determination, cytotoxicity profiling in Vero cells, and eventual target deconvolution studies to identify the molecular target(s) of this emerging anti-TB chemotype.

Polypharmacology Studies in Angiogenesis and Inflammation Models

The imidazo[1,2-b]pyrazole scaffold is one of the few chemotypes documented to simultaneously interfere with p38MAPK phosphorylation, ROS production, and platelet aggregation at micromolar concentrations [3]. The target compound can be evaluated in HUVEC tube formation assays, platelet functional assays, and ROS detection systems to determine whether the cyclopropyl/chloroethyl substitution pattern enhances or modulates this multi-pathway polypharmacology. This application is particularly relevant for research groups investigating the inflammation-cancer axis or seeking multi-target anti-angiogenic agents.

Quote Request

Request a Quote for 1-(2-chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.